

# 2-Amino-4,5-dimethoxybenzonitrile CAS number

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## Compound of Interest

Compound Name: 2-Amino-4,5-dimethoxybenzonitrile

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An In-depth Technical Guide to **2-Amino-4,5-dimethoxybenzonitrile** (CAS: 26961-27-3)

## Introduction

**2-Amino-4,5-dimethoxybenzonitrile**, registered under CAS number 26961-27-3, is a multifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.<sup>[1][2][3][4]</sup> Its structure, which features an electron-rich benzene ring substituted with an amino, a nitrile, and two methoxy groups, makes it a highly versatile and valuable precursor for the construction of more complex molecular architectures.<sup>[1][5]</sup> This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, a validated synthesis protocol, key applications, and essential safety protocols, underscoring its role as a pivotal building block in modern chemical research.

## Physicochemical and Spectroscopic Profile

The identity and purity of a chemical intermediate are paramount for its successful application in multi-step syntheses. **2-Amino-4,5-dimethoxybenzonitrile** is typically a white to yellow or pale brown crystalline solid, soluble in common organic solvents.<sup>[1]</sup> Its fundamental properties are summarized below.

### Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	26961-27-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	178.19 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-amino-4,5-dimethoxybenzonitrile	<a href="#">[2]</a> <a href="#">[6]</a>
Synonyms	6-Aminoveratronitrile, 2-Cyano-4,5-dimethoxyaniline, 4,5-Dimethoxyanthranilonitrile	<a href="#">[1]</a>
Appearance	White to Yellow powder to crystal	
Melting Point	98.0 to 102.0 °C	
Boiling Point (Predicted)	346.6 ± 42.0 °C at 760 mmHg	<a href="#">[3]</a>
Density (Predicted)	1.2 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>

Structural elucidation is confirmed through standard spectroscopic techniques. The following data provides a reference for sample characterization.

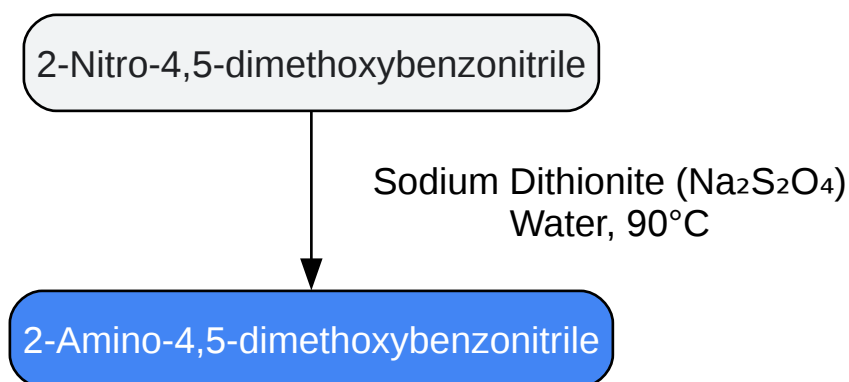
## Table 2: Spectroscopic Data

Technique	Data	Source(s)
<sup>1</sup> H NMR (100 MHz, DMSO-d <sub>6</sub> )	δ 3.64 (s, 3H, CH <sub>3</sub> ), 3.73 (s, 3H, CH <sub>3</sub> ), 4.32 (br s, 2H, NH <sub>2</sub> ), 6.41 (s, 1H, Ar-H), 6.86 (s, 1H, Ar-H)	[7]
<sup>13</sup> C NMR (25 MHz, DMSO-d <sub>6</sub> )	δ 55.55, 56.87, 83.67, 92.08, 113.96, 140.33, 148.12, 154.33	[7]
Mass Spectrometry (MS)	m/z 178 (M <sup>+</sup> ), 163 (M <sup>+</sup> -15), 147 (M <sup>+</sup> -31), 135 (M <sup>+</sup> -43), 120 (M <sup>+</sup> -58)	[7]

## Synthesis and Purification

The most direct and high-yielding synthesis of **2-Amino-4,5-dimethoxybenzonitrile** involves the reduction of its nitro precursor, 2-nitro-4,5-dimethoxybenzonitrile. This transformation is efficiently achieved using sodium dithionite, a mild and effective reducing agent for aromatic nitro groups, particularly in aqueous media.

### Diagram 1: Synthesis Pathway



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Caption: Reduction of the nitro-precursor to the target amine.

## Experimental Protocol: Synthesis via Nitro Reduction

This protocol is adapted from a validated laboratory procedure demonstrating a 97% yield.<sup>[7]</sup>

#### Materials:

- 2-nitro-4,5-dimethoxybenzonitrile (6.0 g, 28.8 mmol)
- Sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ )
- Deionized water (200 mL)
- Acetonitrile (for recrystallization)

#### Procedure:

- **Reaction Setup:** Suspend 2-nitro-4,5-dimethoxybenzonitrile in 200 mL of water in a suitable reaction flask.
- **Heating:** Heat the suspension to 90°C with stirring.
- **Reduction:** To the hot mixture, add sodium dithionite in small portions. Continue adding until the solid starting material is completely dissolved and the reaction is complete (progress can be monitored by TLC).
- **Filtration:** Filter the hot resulting solution to remove any insoluble impurities.
- **Crystallization:** Allow the filtrate to cool to room temperature. The product will crystallize out of the solution.
- **Isolation:** Collect the solid product by filtration and wash with cold water.
- **Drying:** Dry the solid to afford the crude product. The reported yield for this step is 4.99 g (97%).<sup>[7]</sup>
- **Purification (Optional):** For an analytical sample, the crude product can be recrystallized from acetonitrile.<sup>[7]</sup>

**Scientific Rationale:** Sodium dithionite is a powerful yet selective reducing agent. In hot water, it disproportionates to form species that readily reduce the nitro group to an amine without

affecting the nitrile or methoxy functionalities, making it an ideal choice for this specific transformation.

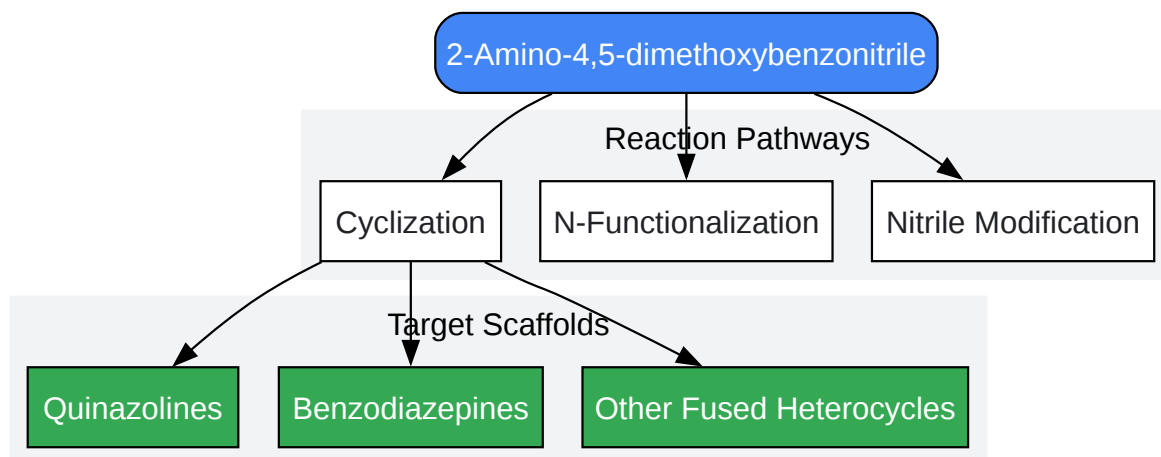
## Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **2-Amino-4,5-dimethoxybenzonitrile** stems from its unique arrangement of functional groups. The ortho-amino nitrile configuration is a classic and powerful synthon for constructing fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.<sup>[5]</sup>

- **Amino Group (-NH<sub>2</sub>):** Acts as a nucleophile and a base, enabling reactions such as acylation, alkylation, and, crucially, cyclization reactions.
- **Nitrile Group (-C≡N):** Can undergo hydrolysis to a carboxylic acid or reduction to an amine. It is an excellent participant in cyclization reactions to form nitrogen-containing heterocycles.
- **Methoxy Groups (-OCH<sub>3</sub>):** These electron-donating groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modulating the electronic properties of the final molecule.<sup>[1]</sup>

This combination makes the compound an ideal starting material for building quinazolines, benzodiazepines, and other pharmacologically relevant heterocyclic cores. Its role as a versatile intermediate is highlighted by its identification as an impurity in the synthesis of Doxazosin, an alpha-blocker used to treat hypertension.<sup>[1]</sup>

## Diagram 2: Role as a Versatile Synthetic Building Block



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Caption: Potential synthetic pathways from the core molecule.

While this specific molecule is a valuable building block, related substituted aminobenzonitriles are key intermediates in the synthesis of targeted therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, further underscoring the importance of this chemical class in drug discovery programs.[8][9]

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-Amino-4,5-dimethoxybenzonitrile** is essential to ensure personnel safety. The compound is classified as harmful and an irritant.

### Table 3: GHS Hazard Information

Hazard Class	GHS Code(s)	Description	Source(s)
Acute Toxicity	H302, H312, H332	Harmful if swallowed, in contact with skin, or if inhaled.	<a href="#">[2]</a> <a href="#">[10]</a>
Skin Irritation	H315	Causes skin irritation.	<a href="#">[11]</a>
Eye Irritation	H319	Causes serious eye irritation.	<a href="#">[2]</a> <a href="#">[11]</a>
Respiratory Irritation	H335	May cause respiratory irritation.	<a href="#">[11]</a>

#### Handling and Personal Protective Equipment (PPE):

- Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[\[10\]](#)[\[11\]](#)
- Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[\[10\]](#)[\[11\]](#)
- Avoid dust formation.[\[10\]](#)
- Wash hands thoroughly after handling.

#### First Aid Measures:

- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[\[10\]](#)
- If on Skin: Wash with plenty of soap and water. If skin irritation persists, seek medical attention.[\[10\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention if irritation persists.[\[10\]](#)[\[11\]](#)
- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[\[10\]](#)

#### Storage:

- Store in a tightly closed container in a dry and well-ventilated place.[\[10\]](#)
- Recommended storage temperature is refrigerated (0-10°C or 2-8°C).[\[2\]](#)
- Some suppliers note the material may be air or heat sensitive and recommend storing under an inert gas.

## Conclusion

**2-Amino-4,5-dimethoxybenzonitrile** (CAS: 26961-27-3) is a well-characterized and synthetically accessible intermediate. Its value is firmly established by its strategic placement of reactive functional groups—an ortho-amino nitrile moiety flanked by activating methoxy groups. This arrangement provides a robust platform for the synthesis of diverse and complex heterocyclic structures essential for pharmaceutical and materials science research. Adherence to the outlined synthesis and safety protocols will enable researchers to effectively and safely leverage the full potential of this important chemical building block.

## References

- PrepChem.com. Synthesis of **2-amino-4,5-dimethoxybenzonitrile**. [\[Link\]](#)
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## Sources

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